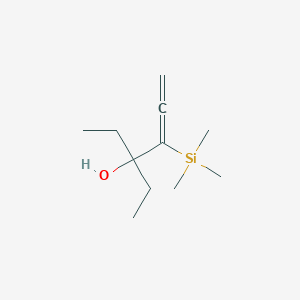![molecular formula C11H17Br B14393115 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane CAS No. 88672-80-4](/img/structure/B14393115.png)
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane: is a unique organic compound characterized by its complex spirocyclic structure. This compound has a molecular formula of C11H17Br and a molecular weight of approximately 229.157 Da . The presence of a bromine atom and a spirocyclic framework makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane typically involves the formation of the spirocyclic core followed by bromination. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Bromination is then carried out using bromine or other brominating agents under specific conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atom and spirocyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dispiro[2.0.5.1]decane, 10-bromo-10-(1,1-dimethylethyl)
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88672-80-4 |
|---|---|
Molekularformel |
C11H17Br |
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
10-bromo-10-methyldispiro[2.0.54.13]decane |
InChI |
InChI=1S/C11H17Br/c1-9(12)10(11(9)7-8-11)5-3-2-4-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
FIIQSEHLEZPQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(C13CC3)CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
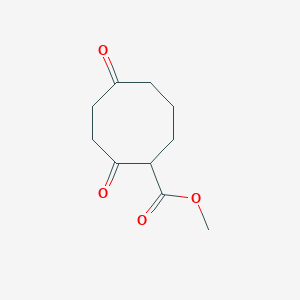
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
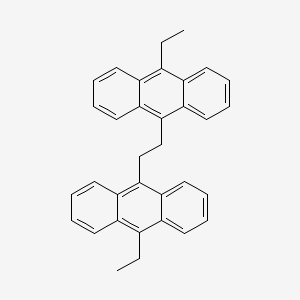
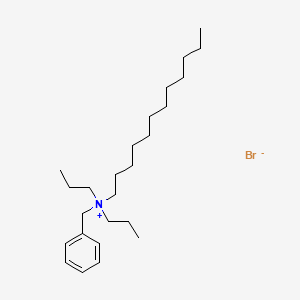

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
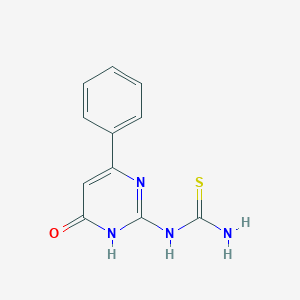
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
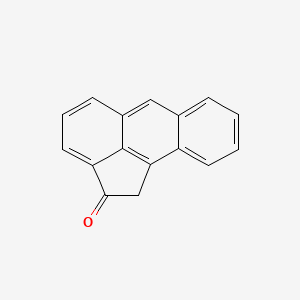
![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
